Cas no 933674-57-8 ((1R,2S)-2-(4-Propylphenyl)cyclohexan-1-ol)

(1R,2S)-2-(4-Propylphenyl)cyclohexan-1-ol is a chiral cyclohexanol derivative featuring a propylphenyl substituent at the 2-position. Its stereospecific (1R,2S) configuration makes it a valuable intermediate in asymmetric synthesis and pharmaceutical applications, particularly in the development of enantioselective catalysts or bioactive compounds. The cyclohexanol core provides structural rigidity, while the 4-propylphenyl group enhances lipophilicity, potentially improving membrane permeability in drug design. This compound’s well-defined stereochemistry ensures reproducibility in research and industrial processes. Its synthetic versatility allows for further functionalization, making it useful in medicinal chemistry and material science. High purity and precise stereocontrol are critical advantages for applications requiring chiral specificity.
(1R,2S)-2-(4-Propylphenyl)cyclohexan-1-ol structure
933674-57-8 structure
商品名:(1R,2S)-2-(4-Propylphenyl)cyclohexan-1-ol
CAS番号:933674-57-8
MF:C15H22O
メガワット:218.334584712982
CID:4788890

(1R,2S)-2-(4-Propylphenyl)cyclohexan-1-ol 化学的及び物理的性質

名前と識別子

    • trans-2-(4-n-Propylphenyl)cyclohexanol
    • trans-2-(4-Propylphenyl)cyclohexanol
    • (1R,2S)-2-(4-Propylphenyl)cyclohexan-1-ol
    • インチ: 1S/C15H22O/c1-2-5-12-8-10-13(11-9-12)14-6-3-4-7-15(14)16/h8-11,14-16H,2-7H2,1H3/t14-,15+/m0/s1
    • InChIKey: AVNHQOQCMHCVTP-LSDHHAIUSA-N
    • ほほえんだ: O[C@@H]1CCCC[C@H]1C1C=CC(CCC)=CC=1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 194
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 20.2

(1R,2S)-2-(4-Propylphenyl)cyclohexan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
022179-1g
trans-2-(4-n-Propylphenyl)cyclohexanol
933674-57-8 96%
1g
£376.00 2022-02-28
Fluorochem
022179-5g
trans-2-(4-n-Propylphenyl)cyclohexanol
933674-57-8 96%
5g
£981.00 2022-02-28

(1R,2S)-2-(4-Propylphenyl)cyclohexan-1-ol 関連文献

(1R,2S)-2-(4-Propylphenyl)cyclohexan-1-olに関する追加情報

Research Briefing on (1R,2S)-2-(4-Propylphenyl)cyclohexan-1-ol (CAS: 933674-57-8) in Chemical Biology and Pharmaceutical Applications

The compound (1R,2S)-2-(4-Propylphenyl)cyclohexan-1-ol (CAS: 933674-57-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications and unique structural properties. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, including its synthesis, biological activity, and potential clinical applications.

Recent studies have highlighted the chiral nature of (1R,2S)-2-(4-Propylphenyl)cyclohexan-1-ol as a critical factor in its biological interactions. The stereospecificity of this compound has been shown to influence its binding affinity to various molecular targets, particularly in the central nervous system (CNS). Researchers have employed advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to elucidate its three-dimensional structure and conformational dynamics.

In terms of pharmacological activity, preliminary in vitro and in vivo studies suggest that (1R,2S)-2-(4-Propylphenyl)cyclohexan-1-ol exhibits promising modulatory effects on neurotransmitter systems. Specifically, it has demonstrated affinity for serotonin and dopamine receptors, with potential implications for the treatment of neurological disorders such as depression and Parkinson's disease. The compound's lipophilicity, as indicated by its logP value, also suggests favorable blood-brain barrier penetration, a crucial characteristic for CNS-targeting therapeutics.

The synthetic pathways for (1R,2S)-2-(4-Propylphenyl)cyclohexan-1-ol have been refined in recent years, with particular emphasis on enantioselective synthesis to ensure high optical purity. Catalytic asymmetric hydrogenation and chiral auxiliary-mediated approaches have shown particular promise in achieving high yields and excellent enantiomeric excess (ee > 99%). These advancements in synthesis are critical for scaling up production while maintaining the compound's pharmacological integrity.

From a safety perspective, recent toxicological assessments have provided valuable insights into the compound's pharmacokinetic profile. Metabolism studies using human liver microsomes have identified the major metabolic pathways, with cytochrome P450 enzymes playing a significant role in its biotransformation. These findings are informing ongoing efforts to optimize the compound's structure for improved metabolic stability and reduced potential for drug-drug interactions.

Looking forward, (1R,2S)-2-(4-Propylphenyl)cyclohexan-1-ol represents a compelling case study in structure-activity relationship optimization. Current research is exploring various derivatives and analogs to enhance target selectivity and reduce off-target effects. The compound's unique chemical scaffold offers multiple sites for modification, providing ample opportunities for medicinal chemistry optimization while preserving its core pharmacological properties.

In conclusion, the growing body of research on (1R,2S)-2-(4-Propylphenyl)cyclohexan-1-ol (CAS: 933674-57-8) underscores its potential as a valuable lead compound in pharmaceutical development. Continued investigation into its mechanism of action, coupled with advances in synthetic methodology, positions this molecule as a promising candidate for further preclinical evaluation. The compound's dual characteristics of structural novelty and biological relevance make it a noteworthy subject for ongoing research in chemical biology and drug discovery.

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